molecular formula C23H40Cl2N2O2 B13826325 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride CAS No. 28866-22-0

5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride

Cat. No.: B13826325
CAS No.: 28866-22-0
M. Wt: 447.5 g/mol
InChI Key: FMVVAODTSLHLDR-UHFFFAOYSA-N
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Description

5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidinol core. The process includes:

    Formation of the Piperidinol Core: The initial step involves the cyclization of appropriate precursors to form the piperidinol ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Alkylation with Dipropylamine: The dipropylaminomethyl group is added via an alkylation reaction using dipropylamine.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

    Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including recrystallization and chromatography to ensure high purity.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Pharmacology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

    Industrial Chemistry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to certain receptors, modulating their activity.

    Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,5-trimethyl-4-piperidinol: Lacks the dipropylaminomethyl group.

    1,2,5-Trimethyl-4-phenylpiperidine: Lacks the hydroxyl and acetate groups.

    Dipropylaminomethyl-4-phenylpiperidine: Lacks the trimethyl groups.

Uniqueness

5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

28866-22-0

Molecular Formula

C23H40Cl2N2O2

Molecular Weight

447.5 g/mol

IUPAC Name

[5-[(dipropylamino)methyl]-1,2,5-trimethyl-4-phenylpiperidin-4-yl] acetate;dihydrochloride

InChI

InChI=1S/C23H38N2O2.2ClH/c1-7-14-25(15-8-2)18-22(5)17-24(6)19(3)16-23(22,27-20(4)26)21-12-10-9-11-13-21;;/h9-13,19H,7-8,14-18H2,1-6H3;2*1H

InChI Key

FMVVAODTSLHLDR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)C)C)C)C.Cl.Cl

Origin of Product

United States

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